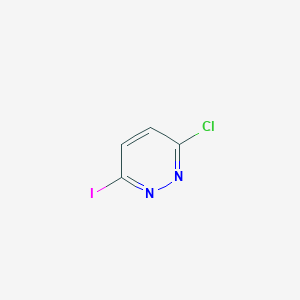

3-Chloro-6-Iodopyridazine

Description

Properties

IUPAC Name |

3-chloro-6-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572594 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135034-10-5 | |

| Record name | 3-Chloro-6-iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative with the CAS number 135034-10-5. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridazine ring, make it a versatile reagent in cross-coupling reactions and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential role in drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 135034-10-5 | |

| Molecular Formula | C₄H₂ClIN₂ | |

| Molecular Weight | 240.43 g/mol | |

| Appearance | Solid | |

| Boiling Point | 327.7°C at 760 mmHg | |

| InChI Key | PNEPCDPKMXJYIQ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NN=C1Cl)I |

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

| Hazard | Code |

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statement | H302 (Harmful if swallowed) |

| Precautionary Statements | P301 + P312 + P330 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction starting from the more readily available 3,6-dichloropyridazine.

Reaction Scheme:

A potential synthetic route for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium iodide (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The iodine atom is typically more reactive than the chlorine atom, allowing for selective functionalization at the 6-position.

Reaction Workflow:

A generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if required, and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent such as dioxane, toluene, or DMF.

-

Reaction Conditions: Heat the reaction mixture with stirring to the appropriate temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

Halogenated pyridazines are important scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. While direct biological data for this compound is limited in the public domain, its structural motifs are present in compounds with known biological activities.

A closely related compound, 3-Chloro-6-iodo-4-methylpyridazine, has been suggested to act as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation.

A simplified diagram of the p38 MAPK signaling cascade.

The potential for this compound and its derivatives to act as kinase inhibitors makes it a valuable starting point for the design and synthesis of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling, make it a valuable tool for researchers and drug development professionals. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the context of kinase inhibition.

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine for Drug Development Professionals

Abstract: 3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic properties and reactive sites make it a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly through cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data. Furthermore, it details its application in Suzuki-Miyaura coupling and its relevance to the inhibition of signaling pathways such as PARP-1, offering insights for researchers and scientists in the field of drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted pyridazine with a chlorine atom at position 3 and an iodine atom at position 6. The presence of these two different halogen atoms provides orthogonal reactivity, allowing for selective functionalization.

| Property | Value | Reference |

| CAS Number | 135034-10-5 | [1][2][3] |

| Molecular Formula | C4H2ClIN2 | [1] |

| Molecular Weight | 240.43 g/mol | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 327.7°C at 760 mmHg | [1] |

| SMILES | IC1=CC=C(Cl)N=N1 | |

| InChI Key | PNEPCDPKMXJYIQ-UHFFFAOYSA-N |

Synthesis of this compound

A common synthetic route to this compound involves the halogen exchange of a more readily available dihalopyridazine, such as 3,6-dichloropyridazine.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is a representative method based on the synthesis of 3,6-disubstituted pyridazines.[4]

Materials:

-

3,6-Dichloropyridazine

-

Sodium Iodide (NaI)

-

Hydriodic Acid (HI)

-

Dry Acetone

-

Dichloromethane

-

Silica Gel

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3,6-dichloropyridazine in dry acetone, add sodium iodide and a catalytic amount of hydriodic acid.

-

Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.

Spectroscopic and Spectrometric Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing one chlorine atom.

| m/z | Relative Intensity (%) | Assignment |

| 242 | 33 | [M+2]+ |

| 240 | 100 | [M]+ |

| 152 | 10 | [M - I + H]+ |

| 127 | 16 | [M - Cl - I + 2H]+ |

| 85 | 33 | [C3H2N2Cl]+ |

| Data from reference[4] |

NMR Spectroscopy

¹H NMR (Estimated): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and iodo substituents.

¹³C NMR (Estimated): The four carbon atoms of the pyridazine ring would show distinct signals. The carbons directly attached to the halogens (C3 and C6) would be significantly downfield.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C3 | ~150-160 |

| C4 | ~125-135 |

| C5 | ~125-135 |

| C6 | ~110-120 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the pyridazine ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyridazine ring) |

| ~1200-1000 | C-H in-plane bending |

| ~850-750 | C-Cl stretching |

| ~600-500 | C-I stretching |

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of pharmaceutical compounds, primarily due to its utility in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The iodine atom at the 6-position is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or vinyl groups.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method based on established procedures for similar substrates.[6]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the deoxygenated solvent mixture via syringe.

-

Heat the reaction mixture with stirring and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Relevance to Signaling Pathways: PARP-1 Inhibition

While this compound itself is not a direct inhibitor, the chloropyridazine scaffold is present in numerous compounds designed as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[7][8] Inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutated cancers).[9]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable platform for the generation of diverse molecular libraries. The relevance of the chloropyridazine core to important drug targets like PARP-1 underscores the utility of this compound in modern drug discovery programs. This guide provides foundational technical information to aid researchers in leveraging the chemical potential of this versatile compound.

References

- 1. CAS 135034-10-5 | this compound - Synblock [synblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound 135034-10-5 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine

This technical guide provides a comprehensive overview of 3-chloro-6-iodopyridazine, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a disubstituted pyridazine derivative. Its structure features a pyridazine ring substituted with a chlorine atom at position 3 and an iodine atom at position 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂ClIN₂ | --INVALID-LINK-- |

| Molecular Weight | 240.43 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 327.7°C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not available in the searched literature. | |

| Solubility | Estimated LogS of ~-2.5, indicating low aqueous solubility. Soluble in organic solvents such as DMF and THF for reaction purposes. | --INVALID-LINK-- |

| Density | 2.187 ± 0.06 g/cm³ (Predicted) | |

| pKa | -3.28 ± 0.17 (Predicted) | |

| Storage | Store in a dry, sealed place under an inert atmosphere. | --INVALID-LINK-- |

Table 2: Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 135034-10-5 | --INVALID-LINK-- |

| InChI Key | PNEPCDPKMXJYIQ-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1=CC(=NN=C1Cl)I | |

| Synonyms | 3-Chloro-6-iodo-1,2-diazine, 6-Chloro-3-iodopyridazine | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through a halogen exchange reaction, starting from the more readily available 3,6-dichloropyridazine.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is based on analogous halogen exchange reactions on the pyridazine core.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Iodide (NaI)

-

Hydroiodic Acid (HI)

-

Dry Acetone

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine in dry acetone.

-

Add an excess of sodium iodide (NaI) to the solution.

-

Carefully add a catalytic amount of hydroiodic acid (HI).

-

Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, and wash it with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis of 3-Chloro-6-Iodopyridazine from 3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloro-6-iodopyridazine from the readily available starting material, 3,6-dichloropyridazine. This transformation is a crucial step in the synthesis of various biologically active molecules and functional materials. The core of this process lies in a selective halogen exchange reaction, a fundamental tool in organic synthesis.

Reaction Principle: The Finkelstein Reaction

The conversion of 3,6-dichloropyridazine to this compound is achieved through a nucleophilic aromatic substitution, specifically a variation of the Finkelstein reaction. In this reaction, a chloride atom on the pyridazine ring is displaced by an iodide ion. The reaction is driven to completion by the use of an excess of the iodide source and often by the precipitation of the resulting chloride salt in the chosen solvent. The selectivity for mono-substitution at the 6-position is governed by the electronic properties of the pyridazine ring.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for halogen exchange on pyridazine systems.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Iodide (NaI)

-

N,N-Dimethylformamide (DMF)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium iodide (1.5 - 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Quench the reaction by pouring it into a stirred aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | White to off-white solid | 68-70 |

| This compound | C₄H₂ClIN₂ | 240.43 | Solid | N/A |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Stoichiometry (3,6-dichloropyridazine : NaI) | 1 : 1.5 - 2.0 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 - 150 °C |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 60 - 85% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the synthesis.

Caption: Key steps and components in the synthesis of this compound.

An In-depth Technical Guide to 3-Chloro-6-iodopyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-iodopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridazine ring, make it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug discovery, with a focus on its potential as a kinase inhibitor.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While many commercial suppliers list it as a solid, a specific melting point is not consistently reported in the literature. Its solubility in common organic solvents is not extensively documented in quantitative terms, but it is known to be soluble in solvents like Dimethyl Sulfoxide (DMSO) for NMR analysis.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClIN₂ | [2][3][4] |

| Molecular Weight | 240.43 g/mol | [2][3][4] |

| CAS Number | 135034-10-5 | [2][3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 327.7 °C at 760 mmHg | [2][3] |

| Density | 2.188 g/cm³ | [3] |

| LogP | 1.73460 | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in DMSO-d₆): The ¹³C NMR spectrum of this compound has been reported, providing key insights into its carbon framework. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atoms in the pyridazine ring.[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | 155.0 |

| C-6 | 125.7 |

| C-4 | 133.3 |

| C-5 | 130.9 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 240, corresponding to the nominal molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak at m/z 242 with an intensity of about one-third of the M+ peak.[1]

Key Fragmentation Peaks: [1]

-

m/z 240, 242: Molecular ion (M⁺) and its isotope peak.

-

m/z 152: Loss of iodine radical ([M-I]⁺).

-

m/z 127: Iodine cation (I⁺).

-

m/z 85: Likely corresponds to the chloropyridazine radical cation after fragmentation.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not widely published. However, based on the structure, the following characteristic absorption bands can be anticipated:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=N and C=C stretching (in-ring): ~1600-1400 cm⁻¹

-

C-Cl stretching: ~850-550 cm⁻¹

-

C-I stretching: ~600-500 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the halogen exchange reaction of 3,6-dichloropyridazine. While a detailed, step-by-step protocol specifically for this conversion is not extensively documented, a general procedure can be adapted from the synthesis of similar iodinated heterocycles.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

General Procedure:

-

To a solution of 3,6-dichloropyridazine in dry acetone, add sodium iodide (NaI) and a catalytic amount of hydroiodic acid (HI).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford this compound.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups at the 6-position. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.

Reaction Workflow:

Caption: Suzuki-Miyaura Coupling Workflow.

General Procedure:

-

In a reaction vessel, combine this compound, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equivalents).

-

Add a degassed solvent such as DMF, toluene, or a mixture of DME and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Halogenated pyridazines like this compound are particularly important as they provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibition

Many pyridazine-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[6][7] A methylated analog, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, a key enzyme in inflammatory response pathways.[8] This suggests that this compound could serve as a valuable starting point for the design of novel kinase inhibitors.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[9][10][11] Its activation leads to a downstream phosphorylation cascade that ultimately results in the regulation of gene expression and various cellular processes like inflammation, apoptosis, and cell differentiation.[9][11][12] Dysregulation of the p38 MAPK pathway is implicated in several inflammatory diseases and cancers.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. CAS 135034-10-5 | this compound - Synblock [synblock.com]

- 5. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Chloro-6-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent to the 3-Chloro-6-Iodopyridazine scaffold. The presence of two halogen substituents, chlorine and iodine, on the electron-deficient pyridazine ring results in a unique electronic landscape that significantly influences the molecule's reactivity, spectroscopic properties, and potential as a building block in medicinal chemistry and materials science. This document consolidates quantitative data, outlines detailed experimental and computational methodologies, and provides visual representations of key concepts to serve as a valuable resource for professionals in the field.

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. The introduction of electron-withdrawing groups, such as halogens, further modulates the electronic properties of the ring, making it a versatile scaffold in organic synthesis and drug design. This compound (C4H2ClIN2) is a particularly interesting derivative due to the distinct electronic and steric contributions of the chloro and iodo substituents. The significant difference in electronegativity and polarizability between chlorine and iodine creates a pronounced electronic imbalance across the pyridazine ring, influencing its reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. Understanding these effects is paramount for the rational design of novel compounds with tailored properties. Substituted pyridazines have shown a wide range of biological activities and are being explored as potential therapeutic agents, including as splicing modulators.

Physicochemical and Spectroscopic Data

The electron-withdrawing nature of the chloro and iodo substituents directly impacts the physicochemical and spectroscopic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H2ClIN2 | [1] |

| Molecular Weight | 240.43 g/mol | [1] |

| CAS Number | 135034-10-5 | [1] |

| Appearance | Solid | [2] |

| 13C NMR (DMSO-d6, δ ppm) | C3: 159.2, C4: 132.8, C5: 130.5, C6: 121.9 |

Quantifying Electron-Withdrawing Effects

| Parameter | Substituent | Position | Estimated Value | Notes |

| Hammett Constant (σp) | -Cl | +0.23 | Literature value for benzene systems. | |

| -I | +0.18 | Literature value for benzene systems. | ||

| pKa (of conjugate acid) | Unsubstituted Pyridazine | 2.33 | ||

| This compound | < 2.33 | The presence of two electron-withdrawing groups is expected to decrease the basicity of the pyridazine nitrogens, thus lowering the pKa of its conjugate acid. |

Note: The Hammett constants are for substituents on a benzene ring and serve as an approximation of their electronic effect on the pyridazine ring. The actual electronic influence in aza-heterocycles can be more complex.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the di-halogenation of a pyridazine precursor followed by a selective halogen exchange reaction. A common starting material is maleic hydrazide, which can be converted to 3,6-dichloropyridazine.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

-

Reactants: Maleic hydrazide, Phosphorus oxychloride (POCl3).

-

Procedure:

-

To a stirred solution of maleic hydrazide (1 mole) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (3 moles).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 3,6-dichloropyridazine.

-

Step 2: Selective Halogen Exchange to yield this compound

-

Reactants: 3,6-Dichloropyridazine, Sodium Iodide (NaI).

-

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 mole) in a suitable solvent like acetone or acetonitrile.

-

Add sodium iodide (1.1 moles) to the solution.

-

The reaction mixture is heated to reflux for 12-24 hours, with monitoring by TLC or GC-MS. The less reactive chlorine at the 3-position is less likely to be substituted under these conditions compared to the chlorine at the 6-position.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with sodium thiosulfate solution to remove any remaining iodine, then with brine, and finally dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and bond vibrations.

-

Melting Point: To assess the purity of the final product.

Computational Analysis Workflow

A computational study using Density Functional Theory (DFT) can provide deeper insights into the electronic structure and properties of this compound.

References

The Core Mechanism of 3-Chloro-6-Iodopyridazine in Biological Systems: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-Chloro-6-Iodopyridazine and its derivatives in biological systems. Primarily serving as a versatile scaffold in medicinal chemistry, this compound is a key building block for a class of potent kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

While this compound itself is not typically the active pharmacological agent, its core structure is integral to a range of biologically active derivatives. Extensive research has demonstrated that molecules synthesized from this pyridazine scaffold primarily function as inhibitors of various protein kinases. This inhibition disrupts key signaling pathways involved in cell cycle progression, proliferation, and survival, ultimately leading to anticancer and anti-inflammatory effects. The dominant mechanisms of action observed for these derivatives are the induction of apoptosis and cell cycle arrest.

The this compound Scaffold: A Foundation for Kinase Inhibition

The 3-chloro and 6-iodo substitutions on the pyridazine ring provide reactive sites for synthetic modifications, allowing for the development of a diverse library of compounds. These derivatives have been shown to target several key kinases implicated in cancer and inflammation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant number of 3,6-disubstituted pyridazine derivatives, originating from the this compound scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S phase transition, and subsequent apoptosis.

Inhibition of PIM Kinases

Derivatives of the closely related imidazo[1,2-b]pyridazine structure have demonstrated potent, subnanomolar inhibitory activity against PIM-1 and PIM-2 kinases. PIM kinases are serine/threonine kinases that play a critical role in cell survival and proliferation, and their inhibition is a promising strategy in cancer therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Certain pyrazolo-pyridazine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[3] Inhibition of EGFR signaling can block tumor growth and induce apoptosis.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

While direct evidence for this compound is limited, related pyridazine-containing compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.

Quantitative Data on Bioactive Pyridazine Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various pyridazine derivatives against their target kinases and cancer cell lines.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3,6-disubstituted pyridazines | CDK2 | 20.1 - 151 | [1][2] |

| Pyrazolo-pyridazine derivative | CDK-2 | 550 | [3] |

| Pyrazolo-pyridazine derivative | EGFR | 391 | [3] |

| Imidazopyridazine derivative | PIM-1 | 0.024 | |

| Imidazopyridazine derivative | PIM-2 | 0.095 |

| Compound Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 3,6-disubstituted pyridazine | T-47D | Human Breast Cancer | 0.43 - 35.9 | [1][2] |

| 3,6-disubstituted pyridazine | MDA-MB-231 | Human Breast Cancer | 0.99 - 34.59 | [1][2] |

| Pyrazolo-pyridazine derivative | HepG-2 | Human Liver Cancer | 17.30 | [3] |

| Pyrazolo-pyridazine derivative | HCT-116 | Human Colorectal Cancer | 18.38 | [3] |

| Pyrazolo-pyridazine derivative | MCF-7 | Human Breast Cancer | 27.29 | [3] |

Signaling Pathways and Mechanisms of Action

The inhibition of kinases by this compound derivatives triggers a cascade of downstream events, primarily culminating in apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Cell Cycle Arrest Pathway

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step procedures are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of these compounds.

Kinase Inhibition Assays (General Workflow)

-

Principle: To measure the ability of a compound to inhibit the activity of a specific kinase.

-

Methodology: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The lower the kinase activity (due to inhibition), the higher the ATP level and the stronger the luminescent signal. Alternatively, homogeneous time-resolved fluorescence (HTRF) assays are used, which measure the phosphorylation of a substrate by the kinase.

-

Data Analysis: The concentration of the derivative that inhibits 50% of the kinase activity (IC50) is determined by plotting the signal against a range of compound concentrations.

Cell Proliferation/Cytotoxicity Assays (General Workflow)

-

Principle: To determine the concentration of a compound that inhibits the growth of cancer cells by 50%.

-

Methodology: The Sulforhodamine B (SRB) assay is a common method. Cells are treated with the compound, and after an incubation period, fixed and stained with SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Apoptosis Assays (General Workflow)

-

Principle: To detect and quantify apoptosis (programmed cell death) induced by a compound.

-

Methodology: The Annexin V-FITC assay is widely used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to quantify the extent of apoptosis.

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of potent kinase inhibitors with significant potential in anticancer therapy. The primary mechanism of action for derivatives of this compound is the inhibition of key kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Future research should focus on the synthesis of novel derivatives with improved selectivity and potency for specific kinase targets, as well as a thorough investigation into their in vivo efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-chloro-6-iodopyridazine, a valuable building block in medicinal chemistry and materials science. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most common and practical synthesis of this compound is a two-step process. The synthesis commences with the chlorination of pyridazine-3,6-diol (also known as maleic hydrazide) to yield the key intermediate, 3,6-dichloropyridazine. This is followed by a selective mono-iodination via a halogen exchange reaction to afford the final product.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Intermediate: 3,6-Dichloropyridazine

The precursor, 3,6-dichloropyridazine, is synthesized from pyridazine-3,6-diol. Two primary methods for this chlorination are presented below, utilizing either phosphorus oxychloride or N-chlorosuccinimide as the chlorinating agent.

Experimental Protocols for 3,6-Dichloropyridazine Synthesis

Method A: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a widely used and effective method for the conversion of diols to dichlorides on a pyridazine scaffold.

-

Procedure: To a round-bottom flask charged with pyridazine-3,6-diol, add phosphorus oxychloride (POCl₃) at room temperature under an inert atmosphere (e.g., nitrogen). The reaction mixture is then heated. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with an ice-cold saturated solution of sodium bicarbonate to neutralize the acidity (pH ~8). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3,6-dichloropyridazine.[1]

Method B: Chlorination using N-Chlorosuccinimide (NCS)

This method offers an alternative to phosphorus oxychloride, which can be advantageous in certain contexts due to milder reaction conditions and different work-up procedures.

-

Procedure: In a reaction vessel, suspend pyridazine-3,6-diol in ethanol and add a catalytic amount of hydrochloric acid. The mixture is heated, and N-chlorosuccinimide (NCS) is added portion-wise while maintaining the reaction temperature. After the addition is complete, the reaction is stirred for a specified time. The reaction mixture is then cooled to induce crystallization. The solid product is collected by suction filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum to give 3,6-dichloropyridazine.[2]

Quantitative Data for 3,6-Dichloropyridazine Synthesis

The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of 3,6-dichloropyridazine.

| Starting Material (SM) | Chlorinating Agent | Solvent | SM:Agent Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Pyridazine-3,6-diol | POCl₃ | Chloroform | 1:1.5 | 50 | 4 | 72.35 | 99.03 (GC) | [3] |

| Pyridazine-3,6-diol | POCl₃ | Chloroform | 1:3 | 65 | 3.5 | 86 | - | [3] |

| Pyridazine-3,6-diol | POCl₃ | Methanol/Water | 1:1.5 | 80 | 1 | 88.65 | 98.13 (GC) | [3] |

| Pyridazine-3,6-diol | POCl₃ | None | 1:5 | 80 | Overnight | 85 | - | [1] |

| Pyridazine-3,6-diol | NCS/HCl (cat.) | Ethanol | 1:2.1 | 45-55 | 2 | 89.8 | 99.3 | [2] |

| Pyridazine-3,6-diol | NCS/HCl (cat.) | Ethanol | 1:2.1 | 45-55 | 2 | 92.6 | 99.5 | [2] |

Synthesis of this compound from 3,6-Dichloropyridazine

The final step in the synthesis is the selective replacement of one chlorine atom with an iodine atom. This is typically achieved through a halogen exchange reaction, often referred to as a Finkelstein reaction, which is driven by the use of an iodide salt.

Experimental Protocol for this compound Synthesis

-

Generalized Procedure: In a suitable reaction vessel, 3,6-dichloropyridazine is treated with a mixture of hydriodic acid (HI) and sodium iodide (NaI). The reaction is likely performed in a solvent that can facilitate the dissolution of the reactants and withstand the reaction temperature. The reaction mixture is heated for a duration sufficient to achieve mono-iodination, which can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled, and a standard aqueous work-up is performed. This may involve neutralization with a base, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

It is important to note that the regioselectivity of this reaction, affording the 3-chloro-6-iodo isomer, is a key aspect of this synthesis.

Reagents and Expected Outcome

The key reagents and expected product for this step are summarized below. Researchers should optimize the specific conditions based on laboratory-scale experiments.

| Starting Material | Iodinating Agents | Expected Product |

| 3,6-Dichloropyridazine | Hydriodic Acid (HI) and Sodium Iodide (NaI) | This compound |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, purified product, including key steps and analytical checks.

Caption: Experimental and analytical workflow for the synthesis.

This guide provides a foundational understanding and practical details for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate safety assessments before conducting any experimental work.

References

The Emerging Biological Potential of the 3-Chloro-6-Iodopyridazine Scaffold: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities associated with the 3-Chloro-6-Iodopyridazine core structure. While research on the parent compound is nascent, its derivatives have demonstrated significant promise in preclinical studies, particularly in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds.

Core Chemical Structure

This compound is a halogenated pyridazine with the chemical formula C₄H₂ClIN₂ and a molecular weight of 240.43 g/mol .[1][2] Its structure, featuring both a chlorine and an iodine atom on the pyridazine ring, makes it a versatile building block in medicinal chemistry for the synthesis of more complex and potent derivatives.[3]

Potential Biological Activities

Derivatives of the this compound scaffold have been investigated for several biological activities, demonstrating its potential as a privileged structure in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridazine derivatives. The core structure is utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[3] Specifically, derivatives have been explored as inhibitors of p38 MAP kinase and Poly(ADP-ribose) Polymerase 1 (PARP-1), both of which are implicated in cancer cell proliferation and survival.[3][4]

p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is linked to cancer.[4] Inhibition of this pathway can lead to cytotoxic effects in cancer cell lines.[3]

PARP-1 Inhibition: PARP-1 is a critical enzyme in the DNA damage response pathway.[2] In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality and targeted cell death.[2] Pyridazine-based compounds are being actively investigated for this therapeutic strategy.[4]

Antimicrobial Activity

The this compound scaffold has also shown potential in the development of novel antimicrobial agents.[3]

Antifungal Activity: A notable finding is the significant antifungal activity of a methyl-substituted derivative against Trichophyton species, where it reportedly outperformed conventional treatments.[3] This suggests potential applications in treating dermatophytic infections.

Quantitative Data Summary

While specific quantitative data for the parent this compound is not widely published, the following table summarizes representative data for functionally related pyridazine derivatives to illustrate the potential potency of this chemical class.

| Compound Class | Target/Organism | Assay Type | Measured Activity (IC50/MIC) | Reference |

| Pyridazine Hybrids | PARP-1 | Enzymatic Assay | Varies by derivative | [4] |

| Pyridazine Derivatives | Mycobacterium tuberculosis H37Ra | MABA | 3.13 - >50 µg/mL | [5] |

| 3-amino-6-aryl-pyridazines | Cannabinoid Receptor 2 (CB₂) | Agonist Assay | High potency and selectivity | [6] |

| Quinoline-based Dihydrazone Derivatives | MCF-7 Cancer Cells | MTT Assay | IC₅₀: 7.016 µM and 7.05 µM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.[7]

-

Formazan Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[7] The intensity of the purple color is proportional to the number of viable cells.

Enzymatic Inhibition: p38 MAP Kinase Assay

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of an inhibitor.[4]

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control. Add 2 µL of a master mix containing p38 kinase and a peptide substrate in kinase reaction buffer.[4]

-

Kinase Reaction Initiation: Add 2 µL of an ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific p38 isoform.[4]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a kinase detection reagent that converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.[4]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Enzymatic Inhibition: PARP-1 Assay

This protocol describes a fluorometric assay that measures the consumption of NAD⁺ to determine PARP-1 inhibition.[2]

-

Assay Setup: Add test compound serial dilutions or a vehicle control to the wells of a 384-well black plate.

-

Enzyme Addition: Add a mixture of recombinant human PARP1 enzyme and activated DNA to each well and incubate for 15 minutes.[2]

-

Reaction Initiation: Initiate the reaction by adding a β-NAD⁺ solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[2]

-

Detection: Stop the reaction and develop a fluorescent signal using a nicotinamidase and a developer reagent for fluorescent detection of NAD⁺ consumption.[2]

-

Data Analysis: Measure the fluorescence and plot against inhibitor concentration to determine the IC50 value.

Antifungal Susceptibility Testing for Trichophyton species

This protocol is based on the broth microdilution method with modifications for dermatophytes.[3]

-

Inoculum Preparation: Grow the Trichophyton isolate on potato dextrose agar supplemented with 2% rice flour to encourage sporulation. Prepare an inoculum suspension containing only microconidia.[3]

-

Drug Dilutions: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium supplemented with 2% glucose.[3]

-

Inoculation: Inoculate microtiter plates containing the drug dilutions with the prepared fungal suspension.

-

Incubation: Incubate the plates at 28°C for 7 days.[3]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition for azole agents) compared to a drug-free control.[3]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

3-Chloro-6-iodopyridazine: A Versatile Heterocyclic Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-iodopyridazine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring two distinct halogen atoms on the pyridazine core, allows for selective and sequential functionalization. The iodine atom at the 6-position is particularly susceptible to a variety of cross-coupling reactions, while the chlorine atom at the 3-position offers another site for nucleophilic substitution or further coupling reactions. This dual reactivity makes this compound a highly valuable scaffold for the synthesis of complex molecules with diverse biological activities and optoelectronic properties. Pyridazine derivatives, in general, are recognized for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 135034-10-5 | [2] |

| Molecular Formula | C₄H₂ClIN₂ | [2] |

| Molecular Weight | 240.43 g/mol | [2] |

| Appearance | Solid | General Knowledge |

| Boiling Point | 327.7 °C at 760 mmHg | General Knowledge |

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following table presents key spectroscopic data for this compound.

| Spectroscopic Data | Values | Reference |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for C-4 and C-5 are distinguishable through selective heteronuclear decoupling experiments. | [3] |

| Mass Spectrometry (MS) | m/z (%): 240, 242 (M+, 100, 33), 152 (10), 127 (16), 85 (33) | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from maleic hydrazide. The first step is the conversion of maleic hydrazide to 3,6-dichloropyridazine, followed by a selective iodination reaction.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

A common method for the synthesis of 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol with phosphorus oxychloride (POCl₃).[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5 equivalents) to the flask at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue with an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[6] A reported yield for this reaction is 85%.[6]

Experimental Protocol: Synthesis of this compound

The conversion of 3,6-dichloropyridazine to this compound can be achieved through a halogen exchange reaction.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in dry acetone.

-

Addition of Reagents: Add sodium iodide (NaI) and a catalytic amount of hydriodic acid (HI).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to isolate this compound.[3]

Reactivity and Applications in Organic Synthesis

The differential reactivity of the chlorine and iodine substituents on the pyridazine ring is the cornerstone of its utility as a versatile building block. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction, primarily at the iodo-substituted position.

This protocol is based on established methods for similar heteroaryl halides.[7][8]

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-6-arylpyridazine derivative.

The yields for Suzuki-Miyaura couplings involving similar iodopyridazine analogues are often in the range of 60-85%.[9]

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Application in Medicinal Chemistry: Kinase Inhibitors

The pyridazine scaffold is a prominent feature in many biologically active molecules, particularly in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

Derivatives of this compound have been explored as inhibitors of p38 mitogen-activated protein (MAP) kinase.[9][10] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[10]

References

- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Commercial Availability and Applications of 3-Chloro-6-Iodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and significant applications of the heterocyclic building block, 3-Chloro-6-Iodopyridazine. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors.

Physicochemical Properties and Commercial Suppliers

This compound is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below. The compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs.

| Property | Value | Reference |

| CAS Number | 135034-10-5 | [1] |

| Molecular Formula | C₄H₂ClIN₂ | [2][] |

| Molecular Weight | 240.43 g/mol | [2] |

| Boiling Point | 327.7 °C at 760 mmHg | [2][] |

| Appearance | Solid | |

| Purity | ≥95% (typical) | [4] |

Table 1: Physicochemical Properties of this compound

Prominent Commercial Suppliers:

A non-exhaustive list of commercial suppliers for this compound is provided below. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity and other quality control data.

| Supplier | Purity | Notes |

| Sigma-Aldrich | Not specified | Product intended for early discovery research; analytical data is not collected by the supplier. |

| Synblock | ≥98% | Provides supporting documents including MSDS, NMR, HPLC, and LC-MS.[2] |

| BOC Sciences | Not specified | Building block for chemical synthesis.[] |

| SHANGHAI ZZBIO CO. | 95% | Available in various quantities.[4] |

Table 2: Commercial Suppliers of this compound

Experimental Protocols

Synthesis of this compound

Suzuki-Miyaura Coupling Reaction

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[][6] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 6-position of the pyridazine ring. A general protocol for a Suzuki-Miyaura coupling reaction involving a halo-pyridazine is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).[1][7]

-

Solvent Addition: Add a degassed solvent such as DMF or THF.[1]

-

Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.[7]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

An experimental workflow for this reaction is visualized below.

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Halogenated pyridazines are important scaffolds in medicinal chemistry.[8] A methylated analog of this compound, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, an enzyme implicated in inflammatory responses.[1] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade in the cellular response to stress and inflammation.[9][10][11]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself.[12] Activation of this pathway by various extracellular stimuli, such as cytokines and environmental stress, leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases.[11][13] This ultimately regulates the expression of genes involved in inflammation and apoptosis.[9][13] The central role of p38 MAPK in these processes makes it an attractive target for the development of novel anti-inflammatory and anti-cancer therapeutics.

The signaling cascade is illustrated in the diagram below.

Figure 2: An overview of the p38 MAP kinase signaling pathway.

References

- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 2. CAS 135034-10-5 | this compound - Synblock [synblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. sinobiological.com [sinobiological.com]

- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-6-iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-6-iodopyridazine with various boronic acids. The pyridazine core is a significant pharmacophore, and the ability to functionalize it through selective cross-coupling reactions is of high interest in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] For a substrate like this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables the selective introduction of a substituent at the 6-position.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organic halide.[3] The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]

A general workflow for this reaction is outlined below:

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol

This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or a reaction vial, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst and any additional ligand under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-